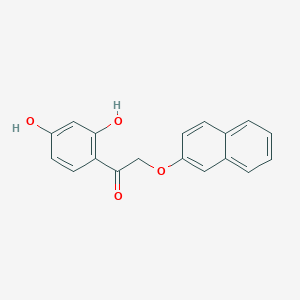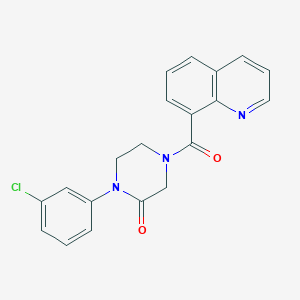
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide exerts its inhibitory effect on PKC by binding to the ATP-binding site of the enzyme, thereby preventing its activation. PKC plays a crucial role in various cellular processes by phosphorylating target proteins. Inhibition of PKC by this compound leads to a decrease in the phosphorylation of target proteins, resulting in the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Additionally, this compound has been shown to regulate the expression of various genes involved in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide is its high potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. Additionally, this compound is a reversible inhibitor, which allows for the study of the role of PKC in various cellular processes. One of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide in scientific research. One direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the role of PKC in the development of other diseases, such as cardiovascular diseases and diabetes. Additionally, the use of this compound in combination with other anticancer drugs may lead to the development of more effective cancer therapies.
合成法
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide can be synthesized using a two-step reaction. The first step involves the reaction of 3-chloro-2-methylphenylamine with 1-naphthylacetyl chloride in the presence of triethylamine to yield N-(3-chloro-2-methylphenyl)-1-naphthylacetamide. The second step involves the reaction of N-(3-chloro-2-methylphenyl)-1-naphthylacetamide with acryloyl chloride in the presence of triethylamine to yield this compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been used to study the role of PKC in various cellular processes, including cell migration, invasion, and apoptosis. Additionally, this compound has been used to investigate the signaling pathways involved in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-18(21)10-5-11-19(14)22-20(23)13-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,1H3,(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRMRGCWEULTRD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597182.png)
![2-[(tetrahydro-2-furanylmethyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597194.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5597208.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)
![2-[(4-methylbenzyl)thio]-1,3-benzoxazole](/img/structure/B5597217.png)
![5-[(2-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5597219.png)
![2-(5-bromo-2-hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B5597221.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597226.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)

![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)

